molecular formula C17H20N4O3 B2383176 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448124-47-7

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2383176
CAS No.: 1448124-47-7
M. Wt: 328.372
InChI Key: JYASZPDHRMKNSZ-UHFFFAOYSA-N
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Description

The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. It contains several functional groups including a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and an oxoimidazolidine group . These groups could potentially confer interesting chemical properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the cyclopropanecarbonyl group might undergo reactions with nucleophiles, and the tetrahydroisoquinoline group could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones : This research involved the synthesis of compounds from a lead molecule related to fluoroquinolones, demonstrating their antifungal and antibacterial activities. The process included reactions that led to the creation of Schiff base and its further reaction to produce title compounds with established antimicrobial properties (Patel & Patel, 2010).

Cytotoxic Activity

Synthesis and cytotoxic activity of carboxamide derivatives : This study explored benzimidazo[2,1-a]isoquinolines with carboxamide side chains and their cytotoxic effects on various cell lines, revealing significant activity in vivo against colon tumors in mice. The research highlights the importance of the position of the side chain in the molecular structure for cytotoxic activity (Deady et al., 2000).

Anticancer Activity

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity : The goal was to produce new derivatives and assess their anticancer effect against the breast cancer MCF-7 cell line, showcasing significant anticancer activity for some compounds when compared to a reference compound (Gaber et al., 2021).

Antimicrobial Agents

A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents : This study synthesized a series of compounds and screened them for in vitro antibacterial and antifungal activities against various organisms, elucidating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Antitumor Agents

Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides : Investigated the antitumor activity of synthesized compounds, highlighting the search for "minimal" DNA-intercalating agents with potential antileukemic effects, suggesting a mode of action not exclusively via interaction with topoisomerase II (Denny, Rewcastle, & Baguley, 1990).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its specific molecular targets in the body .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15(12-1-2-12)20-7-5-11-3-4-14(9-13(11)10-20)19-17(24)21-8-6-18-16(21)23/h3-4,9,12H,1-2,5-8,10H2,(H,18,23)(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYASZPDHRMKNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)N4CCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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